Home > Products > Screening Compounds P62614 > YAP-TEAD Inhibitor 1
YAP-TEAD Inhibitor 1 -

YAP-TEAD Inhibitor 1

Catalog Number: EVT-13567653
CAS Number:
Molecular Formula: C93H144ClN23O21S2
Molecular Weight: 2019.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YAP-TEAD Inhibitor 1 is classified as a peptide-based inhibitor derived from a series of cyclic peptides designed to disrupt the YAP-TEAD interaction. The development of this inhibitor stems from extensive research into the structural biology of the YAP-TEAD complex and its implications in cancer biology. The compound is synthesized using methods that enhance its stability and bioavailability while maintaining its ability to inhibit the target interaction effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of YAP-TEAD Inhibitor 1 involves several strategic steps aimed at optimizing its efficacy and solubility. The initial compound was derived from a pyrazole scaffold, which was modified through various chemical reactions to enhance its binding affinity to the TEAD proteins. Key steps in the synthesis include:

  1. Starting Material: The synthesis begins with readily available precursors such as ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate.
  2. Functionalization: The introduction of functionalized alkyl chains was achieved through reactions involving N,N-dimethylformamide dimethylacetal, followed by saponification to yield carboxylic acids.
  3. Coupling Reactions: The carboxylic acid derivatives were then coupled with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amides, which represent key intermediates in the synthesis .

These methods allow for the generation of a library of compounds, from which YAP-TEAD Inhibitor 1 was identified as a lead candidate.

Molecular Structure Analysis

Structure and Data

YAP-TEAD Inhibitor 1 is characterized by its cyclic peptide structure, which facilitates its binding to the hydrophobic pockets of TEAD proteins. The molecular structure includes:

  • Cyclic Framework: This enhances stability against proteolytic degradation.
  • Hydrophobic Residues: These are crucial for interacting with the TEAD binding site, promoting effective inhibition of the YAP-TEAD complex.

The structural data indicates that the inhibitor occupies critical interfaces involved in YAP's interaction with TEAD, thereby preventing transcriptional activation associated with oncogenesis .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing YAP-TEAD Inhibitor 1 include:

  1. Condensation Reactions: These are employed to form amide bonds between carboxylic acids and amines.
  2. Alkylation Reactions: Used to introduce functional groups that enhance solubility and binding affinity.
  3. Cyclization: Essential for forming the cyclic structure that characterizes Peptide 17.

These reactions are optimized to ensure high yields and purity of the final product, allowing for effective biological evaluation .

Mechanism of Action

Process and Data

YAP-TEAD Inhibitor 1 functions by specifically disrupting the interaction between YAP and TEAD transcription factors. The mechanism can be summarized as follows:

  1. Binding: The inhibitor binds to specific hydrophobic regions on TEAD proteins.
  2. Disruption of Complex Formation: By occupying these sites, it prevents YAP from associating with TEAD, thereby inhibiting downstream transcriptional activity.
  3. Impact on Tumorigenesis: This disruption leads to decreased expression of target genes involved in cell proliferation and survival, making it a promising candidate for cancer treatment .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

YAP-TEAD Inhibitor 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1800 Da.
  • Solubility: Designed to be soluble in aqueous solutions suitable for biological assays.
  • Stability: The cyclic nature enhances resistance to enzymatic degradation.

These properties are critical for ensuring that the compound remains effective in biological settings .

Applications

Scientific Uses

YAP-TEAD Inhibitor 1 has significant potential applications in cancer research and therapy:

  • Oncology Research: It serves as a tool compound for studying YAP signaling pathways in various cancer types.
  • Therapeutic Development: Given its efficacy in inhibiting tumor growth in preclinical models, it may pave the way for new therapeutic strategies targeting YAP-driven malignancies.

The ongoing exploration of this compound could lead to advancements in targeted cancer therapies, particularly for tumors characterized by aberrant YAP activity .

Introduction to Hippo Pathway Dysregulation in Oncogenesis

Role of YAP/TAZ-TEAD Complex in Transcriptional Activation

The Hippo signaling pathway functions as a conserved regulator of organ size and tissue homeostasis, with its core components forming a kinase cascade (MST1/2 and LATS1/2) that phosphorylates and inhibits the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). Under physiological conditions, phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. However, Hippo pathway dysregulation leads to nuclear translocation of unphosphorylated YAP/TAZ, where they bind to TEAD transcription factors (TEAD1-4). This YAP-TEAD complex initiates transcription of proliferative and anti-apoptotic genes—including CTGF (connective tissue growth factor), CYR61 (cysteine-rich angiogenic inducer 61), and ANKRD1—through interaction with distal enhancers marked by H3K27 acetylation. Chromatin immunoprecipitation studies confirm co-occupancy of YAP and TEAD1 at >80% of shared genomic loci, establishing TEAD as the primary DNA-binding partner for YAP-mediated oncogenesis [1] [4] [7].

Pathological Implications in Mesothelioma and Solid Tumors

Persistent YAP-TEAD activity drives tumorigenesis across multiple cancer types through distinct mechanisms:

  • Mesothelioma: Approximately 60% exhibit Hippo pathway alterations, including NF2 mutations/deletions (40–50%) or LATS1/2 inactivating mutations/fusions, leading to YAP nuclear accumulation and dependency on TEAD-mediated transcription [1] [5] [7].
  • Head and Neck Squamous Cell Carcinoma (HNSCC): HPV-negative tumors frequently harbor FAT1 loss-of-function mutations or YAP1/WWTR1 amplifications, creating transcriptional addiction to the YAP-TEAD complex [9] [10].
  • Colorectal and Lung Cancers: Elevated YAP/TAZ activity correlates with metastasis, chemoresistance, and stemness maintenance through induction of epithelial-mesenchymal transition (EMT) and survival genes [1] [10].

Rationale for Targeting YAP-TEAD Protein-Protein Interaction

Direct disruption of YAP-TEAD binding presents a precision oncology strategy with two key advantages over upstream Hippo pathway modulation:

  • Bypasses compensatory signaling: Unlike kinase-targeted approaches, inhibiting the terminal effector complex prevents feedback activation of parallel pathways [8].
  • Addresses non-mutational activation: Targets YAP/TAZ hyperactivity triggered by mechanical cues (e.g., ECM stiffness) or growth factor signaling (e.g., GPCRs) independent of genetic lesions [4] [7]. Structural analyses reveal three druggable interfaces at the YAP-TEAD binding site, with Interface 2 (α-helix) and Interface 3 (Ω-loop) being particularly amenable to small-molecule and peptide inhibition [3] [10].

Properties

Product Name

YAP-TEAD Inhibitor 1

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,21R,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid

Molecular Formula

C93H144ClN23O21S2

Molecular Weight

2019.9 g/mol

InChI

InChI=1S/C93H144ClN23O21S2/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100)/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-/m0/s1

InChI Key

QRAZSFFSGBFSLJ-GUOWWYSESA-N

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Isomeric SMILES

CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.